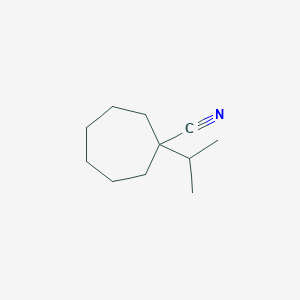
Cycloheptanecarbonitrile,1-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cycloheptanecarbonitrile,1-(1-methylethyl)- is an organic compound with the molecular formula C11H19N It is characterized by a cycloheptane ring with a carbonitrile group and an isopropyl group attached to it
准备方法
Synthetic Routes and Reaction Conditions
Cycloheptanecarbonitrile,1-(1-methylethyl)- can be synthesized through several synthetic routes. One common method involves the reaction of cycloheptanone with hydroxylamine hydrochloride to form cycloheptanone oxime, which is then dehydrated to produce cycloheptanenitrile. The nitrile group can then be alkylated using isopropyl bromide in the presence of a strong base like sodium hydride to yield Cycloheptanecarbonitrile,1-(1-methylethyl)-.
Industrial Production Methods
Industrial production of Cycloheptanecarbonitrile,1-(1-methylethyl)- typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Cycloheptanecarbonitrile,1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The isopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Cycloheptanecarboxylic acid or cycloheptanamide.
Reduction: Cycloheptanemethylamine.
Substitution: Various substituted cycloheptanecarbonitriles depending on the nucleophile used.
科学研究应用
Cycloheptanecarbonitrile,1-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
Cyclohexanecarbonitrile: Similar structure but with a six-membered ring.
Cyclooctanecarbonitrile: Similar structure but with an eight-membered ring.
Cycloheptanecarboxamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
Cycloheptanecarbonitrile,1-(1-methylethyl)- is unique due to its seven-membered ring structure combined with the nitrile and isopropyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H19N |
|---|---|
分子量 |
165.27 g/mol |
IUPAC 名称 |
1-propan-2-ylcycloheptane-1-carbonitrile |
InChI |
InChI=1S/C11H19N/c1-10(2)11(9-12)7-5-3-4-6-8-11/h10H,3-8H2,1-2H3 |
InChI 键 |
UGUHGWPJKTWYLK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(CCCCCC1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


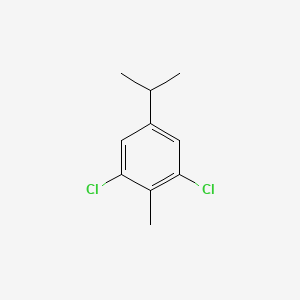
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)





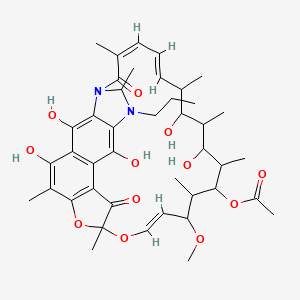
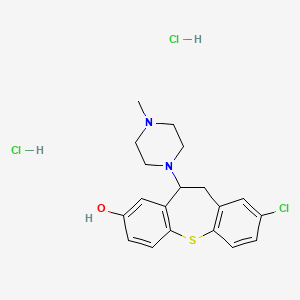
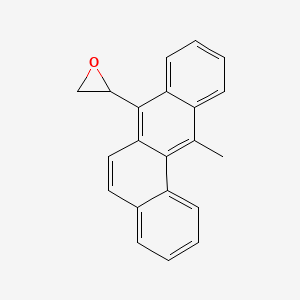
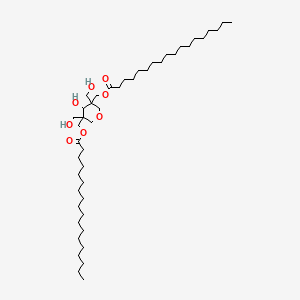
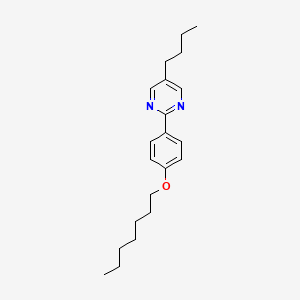
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)

